In Vivo Antileukemic Potency (P-388 Murine Leukemia): Gnidilatin Demonstrates Higher Intrinsic Potency Than Its Palmitate Esters at Equivalent Weight-Adjusted Doses
In a standardized in vivo P-388 lymphocytic leukemia mouse model, gnidilatin produced a T/C value of 140–130 at a dose range of 80–20 μg/kg [1]. In direct contrast, the C-20 palmitate esters gnidilatin 20-palmitate and gnidilatidin 20-palmitate required substantially higher doses of 2–0.5 mg/kg to achieve a comparable or higher T/C of approximately 170 [1]. This represents a 25- to 100-fold lower weight-adjusted dose requirement for gnidilatin relative to its palmitoylated derivatives to elicit significant antileukemic activity.
| Evidence Dimension | In vivo antileukemic activity (P-388 murine leukemia) |
|---|---|
| Target Compound Data | T/C = 140–130 at 80–20 μg/kg |
| Comparator Or Baseline | Gnidilatin 20-palmitate & Gnidilatidin 20-palmitate: T/C ≈ 170 at 2–0.5 mg/kg |
| Quantified Difference | Gnidilatin effective at 25–100× lower weight-adjusted dose, though maximum T/C is lower (140–130 vs. 170) |
| Conditions | In vivo P-388 lymphocytic leukemia model in mice; compounds administered via intraperitoneal injection. |
Why This Matters
This data indicates that gnidilatin possesses significantly higher intrinsic antileukemic potency per unit mass, making it a preferred candidate for studies where minimizing administered compound mass is critical, such as in limited-solubility formulations or when evaluating structure-activity relationships independent of lipophilic prodrug effects.
- [1] Kupchan SM, Shizuri Y, Sumner WC Jr, Haynes HR, Leighton AP, Sickles BR. Tumor inhibitors. 117. The isolation and structural elucidation of new potent antileukemic diterpenoid esters from Gnidia. J Org Chem. 1976;41(24):3850-3854. View Source
